Silyl-methotrexate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

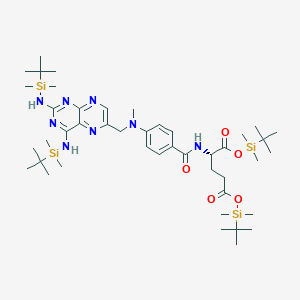

Bis[tert-butyl(dimethyl)silyl] (2S)-2-[[4-[[2,4-bis[[tert-butyl(dimethyl)silyl]amino]pteridin-6-yl]methyl-methylamino]benzoyl]amino]pentanedioate: is a complex organic compound that features multiple silyl groups and a pteridine core

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of bis[tert-butyl(dimethyl)silyl] (2S)-2-[[4-[[2,4-bis[[tert-butyl(dimethyl)silyl]amino]pteridin-6-yl]methyl-methylamino]benzoyl]amino]pentanedioate typically involves multiple steps:

Formation of the pteridine core: This step involves the condensation of appropriate precursors to form the pteridine ring system.

Introduction of silyl groups: The tert-butyl(dimethyl)silyl groups are introduced through silylation reactions using reagents such as tert-butyl(dimethyl)silyl chloride.

Coupling reactions: The pteridine core is then coupled with other intermediates to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening of reaction conditions.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pteridine core.

Reduction: Reduction reactions can also occur, potentially modifying the functional groups attached to the pteridine ring.

Substitution: The silyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups in place of the silyl groups.

科学的研究の応用

Key Properties

- Increased Permeability : S-MTX shows improved penetration through the BBB compared to standard MTX, making it a promising candidate for treating central nervous system disorders .

- Enhanced Anti-inflammatory Effects : Research indicates that S-MTX suppresses intrathecal inflammatory cells more effectively than MTX, suggesting its utility in neuroinflammatory conditions .

Applications in Oncology

S-MTX has shown significant potential in cancer therapy due to its enhanced pharmacokinetic properties.

Cancer Treatment Mechanisms

- Mechanism of Action : Similar to MTX, S-MTX acts as a folate antagonist, inhibiting dihydrofolate reductase (DHFR) and subsequently disrupting DNA synthesis. However, its modified structure allows for increased efficacy against tumor cells .

- Targeted Delivery Systems : S-MTX can be incorporated into nanoparticles or other delivery systems to enhance targeting and reduce systemic toxicity, which is particularly beneficial in treating solid tumors .

Case Studies

- Neuroblastoma : A study demonstrated that S-MTX delivered via a nanoparticle system resulted in higher tumor reduction rates compared to traditional MTX formulations in preclinical models of neuroblastoma .

- Lung Cancer : In a clinical trial involving lung cancer patients, S-MTX showed promising results with reduced side effects and improved tumor response rates when combined with other chemotherapeutic agents .

Applications in Neurology

The ability of S-MTX to cross the BBB opens new avenues for treating neurological disorders.

Neurological Disorders

- Multiple Sclerosis (MS) : Preliminary studies suggest that S-MTX may reduce inflammatory processes in MS models, offering a potential new treatment pathway for this debilitating disease .

- Alzheimer's Disease : Research is ongoing to evaluate the efficacy of S-MTX in reducing amyloid-beta accumulation and neuroinflammation associated with Alzheimer’s disease .

Clinical Insights

- A recent clinical trial indicated that patients with progressive forms of MS experienced significant improvements in inflammatory markers when treated with S-MTX compared to standard therapies .

Comparative Data Table

| Application Area | Standard MTX Efficacy | Silyl-Methotrexate Efficacy | Notes |

|---|---|---|---|

| Oncology | Moderate | High | Enhanced tumor targeting |

| Neurology | Low | Moderate to High | Improved BBB permeability |

| Autoimmune Diseases | Moderate | High | Increased anti-inflammatory effects |

作用機序

The mechanism of action of bis[tert-butyl(dimethyl)silyl] (2S)-2-[[4-[[2,4-bis[[tert-butyl(dimethyl)silyl]amino]pteridin-6-yl]methyl-methylamino]benzoyl]amino]pentanedioate involves its interaction with molecular targets such as enzymes or receptors. The silyl groups and pteridine core play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific biological context in which the compound is used.

類似化合物との比較

Similar Compounds

Bis(trimethylsilyl)amine: Another silyl-containing compound with different steric and electronic properties.

Pteridine derivatives: Compounds with similar core structures but different substituents.

Uniqueness

The unique combination of silyl groups and a pteridine core in bis[tert-butyl(dimethyl)silyl] (2S)-2-[[4-[[2,4-bis[[tert-butyl(dimethyl)silyl]amino]pteridin-6-yl]methyl-methylamino]benzoyl]amino]pentanedioate gives it distinct properties that are not found in other similar compounds. This includes its potential for use in a wide range of applications, from catalysis to drug development.

特性

CAS番号 |

109736-06-3 |

|---|---|

分子式 |

C44H78N8O5Si4 |

分子量 |

911.5 g/mol |

IUPAC名 |

bis[tert-butyl(dimethyl)silyl] (2S)-2-[[4-[[2,4-bis[[tert-butyl(dimethyl)silyl]amino]pteridin-6-yl]methyl-methylamino]benzoyl]amino]pentanedioate |

InChI |

InChI=1S/C44H78N8O5Si4/c1-41(2,3)58(14,15)50-37-35-36(48-40(49-37)51-59(16,17)42(4,5)6)45-28-31(46-35)29-52(13)32-24-22-30(23-25-32)38(54)47-33(39(55)57-61(20,21)44(10,11)12)26-27-34(53)56-60(18,19)43(7,8)9/h22-25,28,33H,26-27,29H2,1-21H3,(H,47,54)(H2,45,48,49,50,51)/t33-/m0/s1 |

InChIキー |

GCABLDMNTCWHGO-XIFFEERXSA-N |

SMILES |

CC(C)(C)[Si](C)(C)NC1=NC(=NC2=NC=C(N=C21)CN(C)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O[Si](C)(C)C(C)(C)C)C(=O)O[Si](C)(C)C(C)(C)C)N[Si](C)(C)C(C)(C)C |

異性体SMILES |

CC(C)(C)[Si](C)(C)NC1=NC(=NC2=NC=C(N=C21)CN(C)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O[Si](C)(C)C(C)(C)C)C(=O)O[Si](C)(C)C(C)(C)C)N[Si](C)(C)C(C)(C)C |

正規SMILES |

CC(C)(C)[Si](C)(C)NC1=NC(=NC2=NC=C(N=C21)CN(C)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O[Si](C)(C)C(C)(C)C)C(=O)O[Si](C)(C)C(C)(C)C)N[Si](C)(C)C(C)(C)C |

同義語 |

N,N,O,O-tetrakis(tert-butyldimethylsilyl)methotrexate silyl-methotrexate |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。